![molecular formula C8H10N2O4 B2445789 (1S,2R)-2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]cyclopropane-1-carboxylic acid CAS No. 2361609-36-9](/img/structure/B2445789.png)

(1S,2R)-2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]cyclopropane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

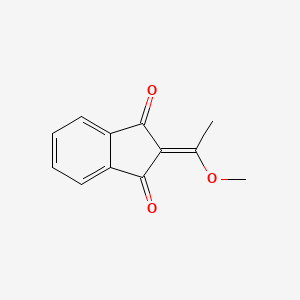

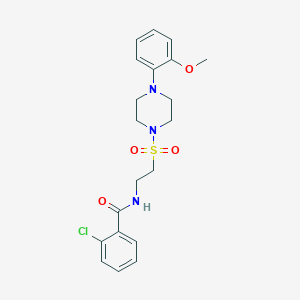

The compound contains a cyclopropane ring, which is a three-membered carbon ring, attached to a 1,2,4-oxadiazole ring via a methoxymethyl group. The 1,2,4-oxadiazole ring is a heterocyclic compound, containing three carbon atoms, one nitrogen atom, and one oxygen atom.Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available data.Scientific Research Applications

1. Chiral Cyclopropane Derivatives

Research by Nishiyama, Oda, and Inouye (1974) on the absolute configurations of chiral cyclopropanes, including (1S,2R)-2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]cyclopropane-1-carboxylic acid, establishes the importance of these compounds in understanding molecular structures and stereochemistry. These findings are critical for the development of chiral compounds in pharmaceuticals and other applications (Nishiyama, Oda, & Inouye, 1974).

2. Heterocyclic Derivatives Synthesis

Sharba, Al-Bayati, Rezki, and Aouad (2005) demonstrated the creation of new heterocyclic derivatives from cyclopropane dicarboxylic acid. These compounds, containing thiadiazole and 1,2,4-triazole moieties, show the versatility of cyclopropane derivatives in synthesizing diverse molecular structures, with potential applications in material science and pharmaceutical research (Sharba, Al-Bayati, Rezki, & Aouad, 2005).

3. Conformational Restriction in Biologically Active Compounds

Kazuta, Matsuda, and Shuto (2002) explored the use of the cyclopropane ring in restricting the conformation of biologically active compounds. Their work in synthesizing chiral cyclopropanes as analogues of histamine highlights the potential of these compounds in enhancing the activity and specificity of pharmaceuticals (Kazuta, Matsuda, & Shuto, 2002).

Safety And Hazards

properties

IUPAC Name |

(1S,2R)-2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-13-3-6-9-7(14-10-6)4-2-5(4)8(11)12/h4-5H,2-3H2,1H3,(H,11,12)/t4-,5+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXTORAOVWDCQGF-UHNVWZDZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NOC(=N1)C2CC2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCC1=NOC(=N1)[C@@H]2C[C@@H]2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2R)-2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]cyclopropane-1-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1-ethylbenzimidazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B2445713.png)

![N-{4-[(5-tert-butyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide](/img/structure/B2445714.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2445723.png)

![2-Chloro-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)cyclohexyl]propanamide](/img/structure/B2445724.png)

![8-Butyryl-3-(4-chlorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2445726.png)